molecular formula C27H32N2O4 B5078376 11-(2,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5078376
M. Wt: 448.6 g/mol
InChI Key: BNIZRPPVKJKMQP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) . It has a molecular formula of C23H26N2O3 , an average mass of 378.464 Da, and a monoisotopic mass of 378.194336 Da .


Synthesis Analysis

The compound can be synthesized using a microwave-assisted method . This involves the use of silica-supported fluoroboric acid as a catalyst . The synthesis yields a yellowish solid .


Molecular Structure Analysis

The compound’s structure includes a benzene ring fused to a diazepine . The diazepine is unsaturated and seven-membered, with two nitrogen atoms replacing two carbon atoms .


Chemical Reactions Analysis

The compound has been found to exhibit antioxidant potential . In a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, it showed IC 50 values ranging from 76 to 489 nM .


Physical and Chemical Properties Analysis

The compound is a yellowish solid . It has a melting point of 174–176 °C . Its 1H NMR (CDCl3, 500 MHz, δ) values are: 1.05–1.10 (6H, m, -CH3), 2.13–2.21 (2H, m, -CH2-), 2.42–2.50 (2H, m, -CH2-), 5.91 (1H, s, -CH-), 6.69–6.72 (2H, m, ArH), 6.76–6.80 (2H, m) .

Mechanism of Action

The compound has been evaluated for its anxiolytic effect . It was found to bind to the benzodiazepine binding site on GABA A receptors . In in vivo mice models, it showed a significant anxiolytic effect, even at an oral dose of 1.0 mg/kg .

Future Directions

The compound has shown promising results as an antioxidant and anxiolytic agent . Future research could focus on further evaluating its therapeutic potential and exploring other possible applications.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-16(2)26(31)29-21-10-8-7-9-19(21)28-20-14-27(3,4)15-22(30)24(20)25(29)18-12-11-17(32-5)13-23(18)33-6/h7-13,16,25,28H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIZRPPVKJKMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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